![molecular formula C14H24O2 B1364977 4-戊基双环[2.2.2]辛烷-1-羧酸 CAS No. 73152-70-2](/img/structure/B1364977.png)

4-戊基双环[2.2.2]辛烷-1-羧酸

描述

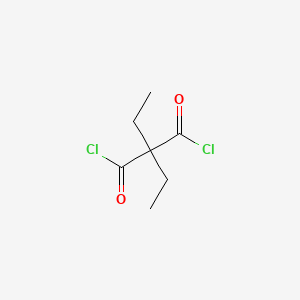

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a derivatized bicyclic compound . It has a CAS Number of 73152-70-2 . The molecular formula is C14H24O2 , and the molecular weight is 224.34 .

Molecular Structure Analysis

The InChI code for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is 1S/C14H24O2/c1-2-3-4-5-13-6-9-14(10-7-13,11-8-13)12(15)16/h2-11H2,1H3,(H,15,16) . The Canonical SMILES string is CCCCCC12CCC(CC1)(CC2)C(O)=O .Physical And Chemical Properties Analysis

The compound is in the form of powder or crystals . It has a melting point of 160-162 °C (lit.) . The XLogP3-AA value is 4.6 , indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .科学研究应用

液晶形成和性质

- 4-戊基双环[2.2.2]辛烷-1-羧酸被用于设计液晶,特别是用于创建形成薄层相的中间体。例如,Ahmed等人(2018年)探索了这种化合物在设计具有轴向手性联苯核的薄层液晶中的应用,旨在实现铁电相 (Ahmed et al., 2018)。同样,Carr等人(1981年)研究了4-烷基双环[2.2.2]辛烷-羧酸的氰基芳酯,以分析它们的液晶性能 (Carr et al., 1981)。

化学结构和反应性

- 4-戊基双环[2.2.2]辛烷-1-羧酸及其衍生物的化学结构一直是一个感兴趣的课题。Sridhar等人(1997年)确定了一个衍生物的晶体结构,提供了关于其液晶行为的见解 (Sridhar et al., 1997)。Wiberg(2002年)研究了取代双环辛烷-1-羧酸的酸性,探讨了各种取代基的场效应 (Wiberg, 2002)。

在纳米技术和催化中的应用

- 4-戊基双环[2.2.2]辛烷-1-羧酸还参与了纳米技术和催化。例如,Mohamed等人(2013年)报道了其在聚合物吸附材料中用于模型环烷酸分馏,突出了其在环境应用中的潜力 (Mohamed et al., 2013)。

对物理化学和材料科学的影响

- 这种化合物对物理化学和材料科学的影响是显著的。例如,Roberts和Moreland(1953年)研究了饱和系统中取代基的电效应,包括4-取代双环[2.2.2]辛烷-1-羧酸 (Roberts & Moreland, 1953)。这项研究有助于更深入地理解分子结构中的静电相互作用。

作用机制

Target of Action

The primary targets of the compound 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid are currently unknown. The compound is a derivatized bicyclic compound

Mode of Action

The mode of action of 4-Pentylbicyclo[22As a derivatized bicyclic compound , it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

属性

IUPAC Name |

4-pentylbicyclo[2.2.2]octane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-13-6-9-14(10-7-13,11-8-13)12(15)16/h2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQHPZFALQQESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC12CCC(CC1)(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401134 | |

| Record name | 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73152-70-2 | |

| Record name | 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

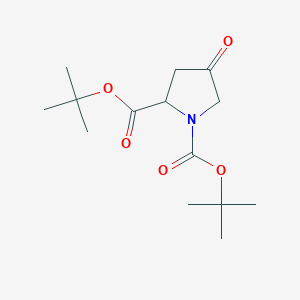

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid be used to selectively remove specific components from a mixture?

A1: Yes, research suggests that 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid exhibits molecular selective sorption properties. When incorporated into a β-cyclodextrin based polyurethane sorbent, it demonstrated the ability to selectively remove specific single-component carboxylic acids from mixtures. This selectivity was observed for model naphthenic acids with varying carbon numbers and chemical structures. [] For example, the sorbent showed different affinities for 2-hexyldecanoic acid, trans-4-pentylcyclohexanecarboxylic acid, and lithocholic acid. [] This selective sorption characteristic suggests its potential application in fractionating mixtures of naphthenic acids. [] Furthermore, the study found that granular activated carbon (GAC) and chitosan sorbents did not display the same level of molecular selectivity as the 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid-based copolymer material. []

Q2: Has 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid been explored for use in medical imaging?

A2: Yes, 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid has been investigated as a component of a potential blood-pool MRI contrast agent. Researchers synthesized a novel, nonaromatic, small-molecule gadolinium(3+)-chelate, code-named MP-2269, utilizing 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid as a lipophilic, albumin-binding moiety. [] The compound was conjugated to an amino-functionalized DTPA derivative via a diaspartic acid linker. This design aimed to enhance the agent's blood retention and relaxivity properties. In vivo studies in rabbits revealed promising results, including a biphasic blood clearance profile and excellent enhancement of blood vessels in preliminary MR angiograms. [] These findings suggest that incorporating 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid into contrast agents holds potential for further development in MR angiography. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)

![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)

![2-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364917.png)